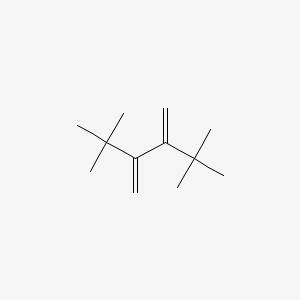
1,3-Butadiene, 2,3-di(tert-butyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Butadiene, 2,3-di(tert-butyl)- is an organic compound with the molecular formula C12H22. It is a derivative of 1,3-butadiene, where the hydrogen atoms at the 2 and 3 positions are replaced by tert-butyl groups. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and properties .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 2,3-di(tert-butyl)- can be synthesized through various methods. One common approach involves the alkylation of 1,3-butadiene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1,3-butadiene, 2,3-di(tert-butyl)- often involves catalytic processes. Homogeneous catalysts, such as palladium complexes, are used to facilitate the selective dimerization of 1,3-butadiene with tert-butyl groups. This method is advantageous due to its scalability and efficiency .
化学反応の分析
Types of Reactions
1,3-Butadiene, 2,3-di(tert-butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a strong base.
Major Products Formed
Oxidation: Diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,3-Butadiene, 2,3-di(tert-butyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other materials with specific mechanical and thermal properties
作用機序
The mechanism of action of 1,3-butadiene, 2,3-di(tert-butyl)- is primarily influenced by its steric hindrance. The bulky tert-butyl groups prevent the molecule from easily undergoing certain reactions, such as the Diels-Alder reaction, which requires the diene to adopt an s-cis conformation. This steric hindrance also affects the molecule’s interactions with other compounds and its overall reactivity .
類似化合物との比較
Similar Compounds
1,3-Butadiene: The parent compound without the tert-butyl groups.
2-Methyl-1,3-butadiene: A derivative with a methyl group at the 2 position.
2,3-Dimethyl-1,3-butadiene: A derivative with methyl groups at both the 2 and 3 positions.
Uniqueness
1,3-Butadiene, 2,3-di(tert-butyl)- is unique due to the presence of the bulky tert-butyl groups, which significantly influence its chemical reactivity and steric properties. This makes it less reactive in certain types of reactions, such as the Diels-Alder reaction, compared to its less sterically hindered counterparts .
特性
CAS番号 |
3378-20-9 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC名 |
2,2,5,5-tetramethyl-3,4-dimethylidenehexane |
InChI |
InChI=1S/C12H22/c1-9(11(3,4)5)10(2)12(6,7)8/h1-2H2,3-8H3 |
InChIキー |
XOJJYBDDNRTSIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=C)C(=C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


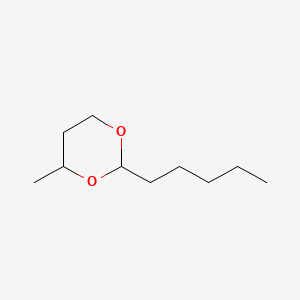
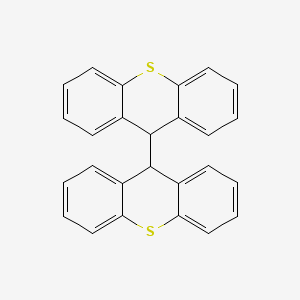
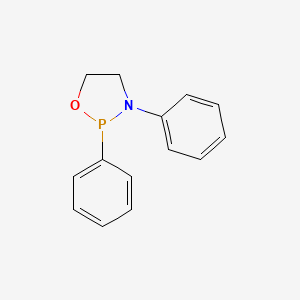
![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
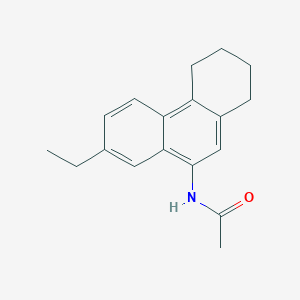
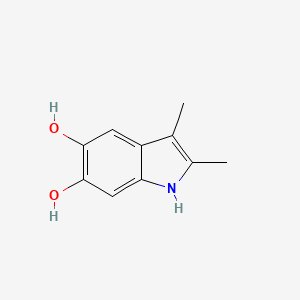
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)
![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
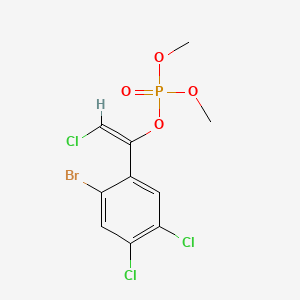
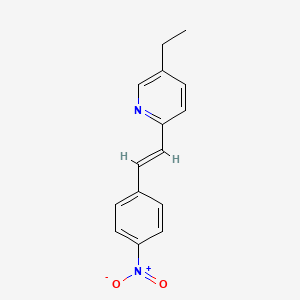

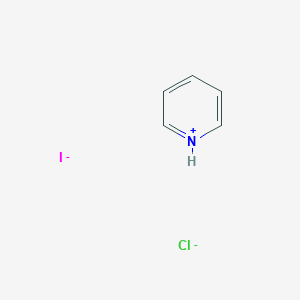
![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
